molecular formula C21H15BrN2OS B4972940 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide

4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide

Cat. No. B4972940
M. Wt: 423.3 g/mol
InChI Key: INERRRRNOBGZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide is not fully understood. However, it has been proposed that 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide induces apoptosis and inhibits cell cycle progression. In neurons, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used as a fluorescent probe to study the activity of neurons in the brain. In materials science, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used to synthesize novel organic semiconductors with high charge carrier mobility.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide in lab experiments is its high yield synthesis method. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to have potent anticancer properties, making it a promising candidate for cancer research. However, one of the limitations of using 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide is its limited solubility, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide research. One potential direction is to further investigate its anticancer properties and develop it into a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in neuroscience, particularly as a fluorescent probe for studying neuronal activity. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide could be further studied in materials science for its potential use in organic electronics and optoelectronics.

Synthesis Methods

The synthesis of 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide involves the reaction of 4-bromo-2-aminobenzamide with fluorene-2-carbonyl isothiocyanate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This method has been successfully used to produce 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide in high yields.

Scientific Research Applications

4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and materials science. In cancer research, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroscience, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used as a fluorescent probe to study the activity of neurons in the brain. In materials science, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used to synthesize novel organic semiconductors with high charge carrier mobility.

properties

IUPAC Name

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-7-5-13(6-8-16)20(25)24-21(26)23-17-9-10-19-15(12-17)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERRRRNOBGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide

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